(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine
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Overview
Description
(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the amine group. One common method involves the reaction of a suitable boronic acid derivative with a diol to form the dioxaborolane ring. This is followed by the addition of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amine group or the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a drug candidate or a biochemical probe. Its boron-containing structure may allow it to interact with biological molecules in unique ways, making it a valuable tool for studying biological processes or developing new therapeutics.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or composites that incorporate boron for enhanced properties. It may also be used in the development of new chemical processes or products.
Mechanism of Action
The mechanism of action of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amine group. These interactions can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing organic molecules, such as boronic acids, boronate esters, and other dioxaborolane derivatives. These compounds share some structural features with (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine but differ in their specific functional groups and overall structure.
Uniqueness
What sets this compound apart is its unique combination of a boron-containing dioxaborolane ring and an amine group
Properties
Molecular Formula |
C14H26BNO2 |
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Molecular Weight |
251.17 g/mol |
IUPAC Name |
1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3 |
InChI Key |
OGZWZNGDRXNXSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N |
Origin of Product |
United States |
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